2-Phenyl-1-propanol

描述

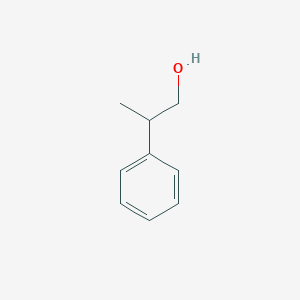

Structure

3D Structure

属性

IUPAC Name |

2-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDNSYIPLPAXAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8037756 | |

| Record name | 2-Phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS], Colourless liquid; Sweet floral lilac, hyacinth type aroma | |

| Record name | Benzeneethanol, .beta.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylpropanol-1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19677 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | beta-Methylphenethyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1447/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

113.00 to 114.00 °C. @ 14.00 mm Hg | |

| Record name | 2-Phenyl-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | beta-Methylphenethyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1447/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.971-0.978 | |

| Record name | beta-Methylphenethyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1447/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1123-85-9 | |

| Record name | 2-Phenyl-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylpropanol-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, .beta.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYL-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27ZYZ88DWU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenyl-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenyl-1-propanol: Properties, Reactions, and Experimental Protocols

Introduction

2-Phenyl-1-propanol, also known as hydratropic alcohol or β-methylphenethyl alcohol, is an aromatic alcohol with the chemical formula C₉H₁₂O.[1][2] It is a significant organic compound utilized as an intermediate in the synthesis of pharmaceuticals and fragrances.[3] Structurally, it consists of a propanol backbone with a phenyl group attached to the second carbon.[3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and visual representations of its synthesis and reactivity, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic aromatic, hyacinth-like odor.[3][4] Its physical state at room temperature is liquid, and it is classified as a Class IIIB combustible liquid.[4][5] The presence of a hydroxyl (-OH) group allows it to participate in hydrogen bonding, influencing its solubility and boiling point.[3] While it is soluble in organic solvents like ethanol and oils, it has limited solubility in water due to its hydrophobic phenyl group.[3][4][6]

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₉H₁₂O | [1][3][6] |

| Molecular Weight | 136.19 g/mol | [1][6][7] |

| CAS Number | 1123-85-9 | [1][3] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Boiling Point | 110-111 °C at 10 mmHg113-114 °C at 14 mmHg214 °C (lit.)202 °C (lit.) | [1][5][6][8][9] |

| Melting Point | -37 °C | [5][10] |

| Density | 0.975 g/mL at 25 °C (lit.) | [1][5] |

| Refractive Index | n20/D 1.526 (lit.) | [1][5] |

| Solubility | Slightly soluble in water; soluble in organic solvents and oils.[3][6][11] | |

| Flash Point | 108 °C (226.4 °F) (Closed cup) | [4][12] |

| Vapor Pressure | 3.45 hPa at 25 °C | [5] |

| pKa | 14.79 ± 0.10 (Predicted) | [5][8] |

Table 2: Chemical Identifiers

| Identifier | Value | References |

| IUPAC Name | 2-phenylpropan-1-ol | [6] |

| Synonyms | (±)-2-Phenyl-1-propanol, β-Methylphenethyl alcohol, Hydratropic alcohol | [1][2][3] |

| InChI | 1S/C9H12O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | [1][3] |

| InChI Key | RNDNSYIPLPAXAZ-UHFFFAOYSA-N | [1][3] |

| SMILES | CC(CO)c1ccccc1 | [1][3] |

Chemical Reactivity and Experimental Protocols

The chemical behavior of this compound is primarily dictated by its hydroxyl group, making it undergo typical reactions of primary alcohols such as oxidation, esterification, and dehydration.[3]

Synthesis of this compound via Grignard Reaction

A common method for synthesizing this compound is through a Grignard reaction. This involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with an appropriate epoxide like propylene oxide, or by reducing a corresponding ester like methyl 2-phenylpropanoate. A more direct, analogous synthesis involves the reaction of ethylmagnesium bromide with benzaldehyde followed by hydrolysis. The following is a generalized protocol based on the well-established principles of Grignard synthesis.[13][14]

Experimental Protocol: Grignard Synthesis

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, magnesium turnings are placed. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide.[13][15] The reaction is often initiated with a small crystal of iodine.[14][15]

-

Reaction with Epoxide: The Grignard reagent is cooled in an ice bath. A solution of propylene oxide in anhydrous diethyl ether is then added dropwise. The reaction is exothermic and should be controlled to maintain a gentle reflux.[13]

-

Hydrolysis (Workup): After the addition is complete, the reaction mixture is stirred at room temperature. It is then carefully poured into a beaker containing crushed ice and a dilute acid (e.g., 6 M HCl) or a saturated aqueous ammonium chloride solution to hydrolyze the magnesium alkoxide intermediate.[13][15]

-

Extraction and Purification: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution and then brine.[13][14] The solution is dried over anhydrous sodium sulfate or magnesium sulfate.[13][14] The solvent is removed via rotary evaporation, and the crude product is purified by vacuum distillation to yield this compound.[14]

Key Chemical Reactions

1. Oxidation

As a primary alcohol, this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the strength of the oxidizing agent.

-

Experimental Protocol (General): To a stirred solution of this compound in a suitable solvent like dichloromethane (CH₂Cl₂), a mild oxidizing agent such as pyridinium chlorochromate (PCC) is added portion-wise to synthesize 2-phenylpropanal. For the synthesis of 2-phenylpropanoic acid, a stronger oxidizing agent like chromium trioxide (CrO₃) in an acidic solution is required.[16] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched, extracted, dried, and purified using column chromatography or distillation.[16] A study demonstrated the enantioselective oxidation of (±)-2-phenyl-1-propanol to (S)-2-phenylpropionic acid using the bacterium Acetobacter aceti.[17]

2. Esterification

In the presence of an acid catalyst, this compound reacts with carboxylic acids to form esters, which are often valued for their pleasant fragrances.

-

Experimental Protocol (General - Fischer Esterification): this compound and a carboxylic acid are refluxed with a catalytic amount of a strong acid (e.g., sulfuric acid) in a suitable solvent. The water produced during the reaction is typically removed to drive the equilibrium towards the ester product. After the reaction is complete, the mixture is cooled, washed with a sodium bicarbonate solution to remove excess acid, and then washed with brine. The organic layer is dried, and the solvent is evaporated. The resulting crude ester is then purified by distillation.

3. Dehydration

The dehydration of this compound, typically under acidic conditions with heat, results in the formation of an alkene, 2-phenyl-1-propene.

-

Experimental Protocol (General): this compound is heated with a strong acid catalyst such as sulfuric acid or phosphoric acid. The alkene product is distilled from the reaction mixture as it is formed. The distillate is then washed with water and a dilute base to remove any residual acid, dried over an anhydrous salt, and purified by fractional distillation.

Spectroscopic Data

Characterization of this compound is typically achieved through standard spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the range of 3200-3600 cm⁻¹, and absorptions corresponding to the aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would be observed at m/z = 136. A prominent fragment is often seen at m/z = 105, corresponding to the loss of the CH₂OH group.[6]

Safety and Handling

This compound is considered a combustible liquid and may be harmful if swallowed.[4][12] It can cause irritation to the eyes, skin, and respiratory system.[3][4] Therefore, proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[4][12] It should be stored in a cool, well-ventilated area away from heat, open flames, and strong oxidizing agents.[4][18]

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its reactivity, centered around the primary hydroxyl group, allows for a variety of chemical transformations, including synthesis, oxidation, and esterification, which are fundamental in the production of fine chemicals and pharmaceuticals. The experimental protocols outlined in this guide provide a foundation for its practical application in a research and development setting. A thorough understanding of its properties and safe handling procedures is essential for its effective and secure use in the laboratory.

References

- 1. This compound 97 1123-85-9 [sigmaaldrich.com]

- 2. This compound 97 1123-85-9 [sigmaaldrich.com]

- 3. CAS 1123-85-9: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. (S)-(-)-2-PHENYL-1-PROPANOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Page loading... [wap.guidechem.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. This compound | CAS#:1123-85-9 | Chemsrc [chemsrc.com]

- 12. fishersci.com [fishersci.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Oxidation of P2Pol - a literature search , Hive Chemistry Discourse [chemistry.mdma.ch]

- 17. researchgate.net [researchgate.net]

- 18. sigmaaldrich.com [sigmaaldrich.com]

2-Phenyl-1-propanol structural formula and isomers

An In-depth Technical Guide to 2-Phenyl-1-propanol: Structural Formula and Isomers

This technical guide provides a comprehensive overview of this compound, detailing its structural formula, isomers, physicochemical properties, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

This compound, also known as hydratropic alcohol or β-methylphenethyl alcohol, is an aromatic alcohol.[1][2] Its structure consists of a propanol backbone with a phenyl group attached to the second carbon atom.[3]

Molecular Formula: C₉H₁₂O[1][3][4]

IUPAC Name: 2-phenylpropan-1-ol[1]

Below is a diagram illustrating the structural formula of this compound.

References

Spectroscopic Data of 2-Phenyl-1-propanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-phenyl-1-propanol, a valuable chemical intermediate in the pharmaceutical and fragrance industries. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and drug development professionals requiring detailed structural and analytical information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound reveal the connectivity and chemical environment of each atom.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.15 - 7.35 | m | 5H | Aromatic protons (C₆H₅) |

| 3.65 | d | 2H | -CH₂OH |

| 2.95 | m | 1H | -CH(Ph)- |

| 1.85 | s | 1H | -OH |

| 1.25 | d | 3H | -CH₃ |

Note: The chemical shift of the hydroxyl (-OH) proton can vary depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| 143.5 | C (quaternary, aromatic) |

| 129.0 | CH (aromatic) |

| 128.5 | CH (aromatic) |

| 126.5 | CH (aromatic) |

| 68.0 | -CH₂OH |

| 45.0 | -CH(Ph)- |

| 18.0 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360 | Strong, Broad | O-H stretch (alcohol) |

| 3030 | Medium | C-H stretch (aromatic) |

| 2960 | Strong | C-H stretch (aliphatic) |

| 1600, 1495, 1450 | Medium | C=C stretch (aromatic ring) |

| 1050 | Strong | C-O stretch (primary alcohol) |

| 760, 700 | Strong | C-H bend (out-of-plane, aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is presented below.[1]

| m/z | Relative Intensity (%) | Putative Fragment |

| 136 | 19.60 | [M]⁺ (Molecular Ion) |

| 105 | 99.99 | [C₈H₉]⁺ |

| 106 | 28.80 | [C₈H₁₀]⁺ |

| 91 | 12.53 | [C₇H₇]⁺ (Tropylium ion) |

| 79 | 16.19 | [C₆H₇]⁺ |

| 77 | 21.15 | [C₆H₅]⁺ (Phenyl cation) |

| 31 | 20.15 | [CH₂OH]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.

¹H NMR Acquisition: The spectrum is acquired on a 400 MHz NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

¹³C NMR Acquisition: The spectrum is acquired on the same spectrometer operating at a frequency of 100 MHz for ¹³C nuclei. A proton-decoupled pulse sequence is used to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay (2-5 seconds) are typically employed.

FT-IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection. The sample is vaporized in the ion source.

Ionization and Fragmentation: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation and Structural Elucidation

The combined spectroscopic data provides a comprehensive structural characterization of this compound.

References

In-Depth Technical Guide to 2-Phenyl-1-propanol (CAS 1123-85-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Phenyl-1-propanol (CAS 1123-85-9), a versatile aromatic alcohol. The document details its chemical and physical properties, analytical data, and known synthesis methodologies. Furthermore, it explores its biological activities, potential mechanisms of action, and associated hazards and toxicological data. This guide is intended to be a valuable resource for professionals in research, drug development, and various industrial applications by consolidating key technical information, including experimental protocols and diagrammatic representations of workflows and potential biological pathways.

Chemical and Physical Properties

This compound, also known as hydratropic alcohol or β-methylphenethyl alcohol, is a colorless to pale yellow viscous liquid with a characteristic aromatic odor. It is an organic compound featuring a propanol backbone with a phenyl group attached to the second carbon.[1] Its solubility is limited in water but good in organic solvents, a property attributed to its hydrophobic phenyl group.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1123-85-9 | [1] |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [2] |

| Appearance | Colorless to pale yellow viscous liquid | [3][4] |

| Density | 0.975 g/mL at 25 °C | [5] |

| Boiling Point | 110-111 °C at 10 mmHg | [5] |

| Melting Point | -37 °C | [6] |

| Flash Point | 94 °C (201.2 °F) - closed cup | [5] |

| Refractive Index (n20/D) | 1.526 | [5] |

| Water Solubility | Insoluble | [6] |

| LogP | 1.78240 | [6] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 2-phenylpropan-1-ol | [7] |

| Synonyms | (±)-2-Phenyl-1-propanol, β-Methylphenethyl alcohol, Hydratropic alcohol | [1][5] |

| SMILES | CC(CO)C1=CC=CC=C1 | [1] |

| InChI | InChI=1S/C9H12O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | [1] |

| InChIKey | RNDNSYIPLPAXAZ-UHFFFAOYSA-N | [1] |

Synthesis and Analytical Data

Synthesis Protocols

This compound can be synthesized through various organic chemistry reactions. Two common methods are the Grignard reaction and the reduction of a corresponding ketone.

2.1.1. Grignard Reaction

A prevalent method for synthesizing this compound involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with an aldehyde, like propanal. The subsequent hydrolysis of the intermediate magnesium alkoxide yields the final product.

Experimental Protocol: Grignard Synthesis of this compound (Generalized)

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed in anhydrous diethyl ether. Bromobenzene, dissolved in anhydrous diethyl ether, is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and maintained at a gentle reflux.

-

Reaction with Aldehyde: The Grignard reagent is cooled in an ice bath, and a solution of propanal in anhydrous diethyl ether is added dropwise. The reaction mixture is then stirred at room temperature to ensure completion.

-

Hydrolysis: The reaction mixture is carefully poured into a beaker containing crushed ice and a dilute acid (e.g., hydrochloric acid or sulfuric acid) to hydrolyze the magnesium alkoxide intermediate.

-

Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation.

Analytical Data

The structure of this compound can be confirmed using various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy of this compound will show characteristic signals for the aromatic protons, the methine proton, the methylene protons, and the methyl protons. The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR spectroscopy will display distinct signals for the different carbon atoms in the molecule, including the aromatic carbons, the carbon bearing the hydroxyl group, the methine carbon, and the methyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. Other significant peaks include those for C-H stretching of the aromatic ring and the alkyl groups, as well as C=C stretching of the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will include characteristic fragments resulting from the loss of water, a methyl group, or other parts of the molecule.

Biological Activities and Potential Mechanisms of Action

While extensive research on the specific signaling pathways of this compound is limited, studies on the broader class of phenylpropanoids suggest several biological activities, including antimicrobial, antioxidant, anti-inflammatory, and vasorelaxant effects.[3][6]

Antimicrobial Activity

Phenylpropanoids are known to possess antimicrobial properties.[3] The proposed mechanism of action for simple alcohols and phenolic compounds often involves the disruption of the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell lysis.[8]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution - Generalized)

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a defined turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing a liquid growth medium to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity

The hydroxyl group in this compound may contribute to its potential antioxidant properties by scavenging free radicals.[9] Several in vitro assays can be employed to evaluate the antioxidant capacity of a compound.

Experimental Protocol: DPPH Radical Scavenging Assay (Generalized)

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Sample Preparation: Various concentrations of this compound are prepared in a suitable solvent.

-

Reaction: The DPPH solution is added to the sample solutions and incubated in the dark at room temperature.

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated relative to a control.

Vasorelaxant Effects and Potential Signaling Pathway

Studies on structurally related phenylpropanoids and a nitro-derivative of 1-phenyl-1-propanol suggest a potential for vasorelaxant effects.[1][10][11] A study on 2-nitro-1-phenyl-1-propanol demonstrated that its vasorelaxant effects on rat coronary arteries likely involve the production of cyclic nucleotides (cGMP and cAMP) and membrane hyperpolarization.[11] This effect was shown to be independent of nitric oxide synthase. It is plausible that this compound could exert similar effects, although direct evidence is currently lacking. The proposed mechanism involves the activation of adenylyl cyclase and guanylyl cyclase, leading to an increase in intracellular cAMP and cGMP, respectively. These cyclic nucleotides can then activate protein kinases (PKA and PKG), which in turn can lead to the opening of potassium channels, causing hyperpolarization and a decrease in intracellular calcium concentration, ultimately resulting in smooth muscle relaxation.

Hazards and Toxicological Information

This compound is considered to have moderate acute toxicity if swallowed and may cause skin and eye irritation.[4][12] It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Table 3: Toxicological Data for this compound

| Test | Species | Route | Value | Reference(s) |

| LD50 (Lethal Dose, 50%) | Rat | Oral | 2300 mg/kg | [6] |

| LD50 (Lethal Dose, 50%) | Mouse | Oral | 1600 mg/kg | [12] |

| LD50 (Lethal Dose, 50%) | Rabbit | Skin | >5 g/kg | [6] |

| TDLo (Lowest Published Toxic Dose) | Rat | Oral | 14105 mg/kg/13W-C | [6] |

Experimental Protocol: Acute Oral Toxicity (LD50) Study (Generalized - based on OECD Guidelines)

-

Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are typically used.

-

Dose Administration: The test substance is administered orally by gavage in graduated doses to several groups of animals. A limit test may first be performed at a high dose level.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of up to 14 days.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Data Analysis: The LD50 value is calculated using appropriate statistical methods (e.g., Probit analysis).

Conclusion

This compound (CAS 1123-85-9) is a well-characterized aromatic alcohol with applications in various industries, particularly in the formulation of fragrances and flavors. Its chemical and physical properties, along with its synthesis and analytical profiles, are well-documented. While its biological activities as an antimicrobial and antioxidant agent are suggested by its chemical class, further research is required to fully elucidate the specific mechanisms and signaling pathways involved. The potential for vasorelaxant effects, inferred from related compounds, presents an interesting avenue for future investigation in drug development. As with any chemical, proper safety precautions should be observed during its handling and use. This guide serves as a foundational resource for researchers and scientists working with this compound.

References

- 1. Vasorelaxant effect of phenylpropanoids: Methyl eugenol and eugenol in human umbilical cord vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Simple phenylpropanoids: recent advances in biological activities, biosynthetic pathways, and microbial production - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00012E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. cleanroom.contecinc.com [cleanroom.contecinc.com]

- 9. Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vasorelaxant effects of 2-nitro-1-phenyl-1-propanol in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro evidence that the vasorelaxant effects of 2-nitro-1-phenyl-1-propanol on rat coronary arteries involve cyclic nucleotide pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 2-Phenyl-1-propanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-phenyl-1-propanol in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the theoretical principles governing its solubility, provides available data for structurally analogous compounds, and details robust experimental protocols for accurate solubility determination. This guide is intended to be a valuable resource for laboratory researchers, process chemists, and formulation scientists.

Introduction to this compound and its Solubility

This compound (also known as hydratropic alcohol) is an aromatic alcohol with the chemical formula C₉H₁₂O. Its structure, featuring a phenyl group attached to a propanol backbone, imparts a unique combination of polar and non-polar characteristics that dictate its solubility behavior. The hydroxyl (-OH) group is polar and capable of hydrogen bonding, while the phenyl ring and the ethyl group are non-polar (lipophilic). This amphiphilic nature suggests that this compound is soluble in a range of organic solvents and has limited solubility in water.[1][2][3]

Understanding the solubility of this compound is critical in various applications, including:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

-

Formulation Science: Developing stable and effective formulations for pharmaceutical and cosmetic products.

-

Extraction and Purification: Designing efficient separation processes.

Qualitative and Estimated Quantitative Solubility

General literature indicates that this compound is "soluble" in ethanol and oils, and "slightly soluble" or "insoluble" in water.[2] While specific quantitative data for this compound is scarce, the solubility of structurally similar compounds, such as benzyl alcohol and phenethyl alcohol, can provide valuable estimations.

Table 1: Solubility of Compounds Structurally Similar to this compound

| Solvent | Benzyl Alcohol ( g/100 mL) | Phenethyl Alcohol ( g/100 mL) |

| Water | ~4 | ~2 |

| Ethanol | Miscible | Miscible |

| Diethyl Ether | Miscible | Miscible |

| Acetone | Soluble | Miscible |

| Toluene | Soluble | Soluble |

| Hexane | Soluble | Soluble |

Note: Data is compiled from various sources and should be used as a general guideline. "Soluble" and "Miscible" indicate high solubility.

Based on these analogs, this compound is expected to be highly soluble in polar protic solvents like lower alcohols (methanol, ethanol), polar aprotic solvents (acetone, ethyl acetate), and non-polar aromatic solvents (toluene). Its solubility in non-polar aliphatic solvents (e.g., hexane) is likely to be lower but still significant.

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is essential. The "shake-flask" method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent.[4][5][6]

Principle of the Shake-Flask Method

An excess amount of the solute (this compound) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the solute in the solvent is constant and represents its solubility at that temperature. The concentration of the solute in the saturated solution is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[7][8]

Detailed Experimental Workflow

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks, pipettes, and syringes

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or weight of the chosen solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid (if any, in the case of a liquid solute, a distinct phase) to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

-

Sample Analysis (HPLC Method):

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Accurately dilute the filtered saturated solution with the mobile phase to a concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mole fraction.

-

dot

Caption: Experimental workflow for determining the solubility of this compound.

Predictive Models for Solubility Estimation

In the absence of experimental data, theoretical models can provide useful estimates of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures.[9][10]

Principle of UNIFAC:

The UNIFAC model estimates the activity coefficient of a component in a mixture based on the functional groups present in the molecules. The model assumes that the activity coefficient is composed of two parts: a combinatorial part that accounts for differences in molecular size and shape, and a residual part that accounts for interactions between functional groups.

Application to this compound:

To predict the solubility of this compound in a solvent using UNIFAC, the following steps are generally taken:

-

Decomposition into Functional Groups: Both this compound and the solvent molecules are broken down into their constituent functional groups (e.g., -CH3, -CH2, -CH, aromatic-C, -OH).

-

Group Interaction Parameters: Published UNIFAC interaction parameters for each pair of functional groups are used.

-

Calculation of Activity Coefficient: The activity coefficient of this compound in the solvent is calculated.

-

Prediction of Solubility: The mole fraction solubility is then estimated using the calculated activity coefficient and the ideal solubility of this compound.

While powerful, the accuracy of UNIFAC predictions depends on the availability and quality of the group interaction parameters. It is best used as a screening tool to prioritize solvents for experimental investigation.

dot

Caption: Logical relationship for solubility assessment and application.

Conclusion

This technical guide has provided a framework for understanding and determining the solubility of this compound in organic solvents. While direct quantitative data remains limited, the provided information on structurally similar compounds, detailed experimental protocols, and the potential of predictive modeling offers a robust starting point for researchers. For precise and reliable data, the experimental determination of solubility using the shake-flask method coupled with a suitable analytical technique like HPLC is highly recommended. The resulting data will be invaluable for the successful design and implementation of processes in chemical synthesis, drug development, and formulation science.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1123-85-9: this compound | CymitQuimica [cymitquimica.com]

- 4. quora.com [quora.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UNIFAC Prediction (Original) [trc.nist.gov]

2-Phenyl-1-propanol molecular weight and density

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenyl-1-propanol

This technical guide provides a comprehensive overview of the molecular weight and density of this compound (CAS 1123-85-9). It is intended for researchers, scientists, and professionals in drug development and related fields who require accurate and reliable data on the physicochemical properties of this compound. This document includes a summary of its key quantitative properties, detailed experimental protocols for their determination, and a logical workflow for such characterization.

Quantitative Physicochemical Data

The molecular weight and density of this compound are fundamental parameters for a wide range of scientific and industrial applications, from reaction stoichiometry and formulation development to quality control and regulatory compliance. The data presented below has been compiled from reputable chemical data sources.

| Property | Value | Units | Conditions |

| Molecular Weight | 136.19 | g/mol | |

| Density | 0.975 | g/mL | at 25 °C |

| 0.971 - 0.978 | g/mL |

Table 1: Summary of Molecular Weight and Density for this compound[1][2][3][4][5][6]

Experimental Protocols for Property Determination

Accurate determination of molecular weight and density requires standardized experimental procedures. The following sections detail the principles and methodologies for obtaining these values.

Determination of Molecular Weight via Mass Spectrometry

Mass spectrometry is the gold standard for determining the molecular weight of a compound with high accuracy and sensitivity.[5][7][8][9] The technique involves the ionization of the sample molecules and their separation based on their mass-to-charge ratio (m/z).

Principle: An electron-ionization (EI) mass spectrometer is commonly used for volatile organic compounds like this compound.[10] In the ion source, high-energy electrons bombard the sample molecules, leading to the ejection of an electron and the formation of a molecular ion (M+•), which is a radical cation.[10] The mass analyzer then separates these ions based on their m/z ratio. The peak with the highest m/z value, excluding isotopic peaks, generally corresponds to the molecular ion, and its m/z value provides the molecular weight of the compound.[7][10]

Generalized Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent.

-

Instrument Setup: The mass spectrometer is calibrated using a known standard. The ion source parameters (e.g., electron energy) and mass analyzer settings are optimized for the compound.

-

Sample Introduction: The sample is introduced into the ion source, typically via direct injection or through a gas chromatography (GC) system for separation from any impurities.

-

Ionization: The sample molecules are ionized by an electron beam.

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer, where they are separated according to their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

-

Data Interpretation: The molecular ion peak is identified in the mass spectrum to determine the molecular weight.

Determination of Density

The density of a liquid can be accurately determined using several methods, with the oscillating U-tube and pycnometer methods being the most common in a laboratory setting.[3][11]

Modern digital density meters frequently employ the oscillating U-tube principle for rapid and highly accurate measurements.[1][2][3][4]

Principle: A U-shaped tube is electronically excited to oscillate at its natural frequency.[3] This frequency changes when the tube is filled with a sample; a higher mass (denser) sample results in a lower oscillation frequency. The instrument measures the period of oscillation and relates it to the density of the sample using a calibration equation.[1] Temperature control is critical as density is temperature-dependent.[3]

Generalized Protocol:

-

Calibration: The instrument is calibrated using two standards of known density, often dry air and ultrapure water.

-

Temperature Equilibration: The instrument's measuring cell is brought to the desired temperature (e.g., 25 °C).

-

Sample Injection: The this compound sample is carefully injected into the U-tube, ensuring no air bubbles are present.

-

Measurement: The instrument measures the oscillation period of the U-tube filled with the sample.

-

Density Calculation: The instrument's software automatically calculates the density based on the measured period and the calibration constants.

-

Cleaning: The measuring cell is thoroughly cleaned with appropriate solvents and dried before the next measurement.

The pycnometer method is a classic and precise gravimetric technique for density determination.[11][12][13] It involves determining the mass of a precisely known volume of the liquid.

Principle: A pycnometer is a glass flask with a precisely calibrated volume. The density of a liquid is determined by weighing the pycnometer empty, then filled with the liquid of interest. The mass of the liquid divided by the volume of the pycnometer gives the density.[11][13]

Generalized Protocol:

-

Cleaning and Drying: The pycnometer is thoroughly cleaned and dried.

-

Weighing the Empty Pycnometer: The mass of the empty, dry pycnometer is accurately measured on an analytical balance (m1).

-

Filling the Pycnometer: The pycnometer is filled with this compound, ensuring the liquid reaches the calibration mark and is free of air bubbles. A stopper with a capillary is inserted, allowing excess liquid to be expelled.

-

Temperature Equilibration: The filled pycnometer is placed in a thermostatic bath at the desired temperature until thermal equilibrium is reached. The liquid level is adjusted to the mark if necessary.

-

Weighing the Filled Pycnometer: The outside of the pycnometer is carefully dried, and its mass is measured (m2).

-

Density Calculation: The density (ρ) is calculated using the formula: ρ = (m2 - m1) / V, where V is the calibrated volume of the pycnometer.

Physicochemical Property Determination Workflow

The following diagram illustrates a standardized workflow for the determination of physicochemical properties of a chemical compound such as this compound.

Workflow for Physicochemical Property Determination.

References

- 1. Oscillating U-tube - Wikipedia [en.wikipedia.org]

- 2. rudolphresearch.com [rudolphresearch.com]

- 3. Density measurement - A.KRÜSS Optronic [kruess.com]

- 4. U-tube technology in digital laboratory density meters | Anton Paar Wiki [wiki.anton-paar.com]

- 5. benchchem.com [benchchem.com]

- 6. lr-test.com [lr-test.com]

- 7. scribd.com [scribd.com]

- 8. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 9. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mt.com [mt.com]

- 12. ised-isde.canada.ca [ised-isde.canada.ca]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

An In-depth Technical Guide to 2-Phenyl-1-propanol: Synonyms, Properties, Synthesis, and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenyl-1-propanol, a significant organic compound with applications in the fragrance, flavor, and pharmaceutical industries. This document details its chemical identity, physicochemical properties, key experimental protocols for its synthesis and toxicological evaluation, and its metabolic fate.

Chemical Identity and Synonyms

This compound is an aromatic alcohol. It is structurally characterized by a propanol backbone with a phenyl group attached to the second carbon. This compound is also known by a variety of alternative names and identifiers, which are crucial for comprehensive literature and database searches.

A comprehensive list of synonyms and identifiers for this compound is provided in Table 1.

Table 1: Synonyms and Alternative Names for this compound

| Type of Identifier | Identifier |

| IUPAC Name | 2-phenylpropan-1-ol[1] |

| CAS Number | 1123-85-9[1] |

| Molecular Formula | C₉H₁₂O[1] |

| Common Synonyms | Hydratropic alcohol, beta-Methylphenethyl alcohol, Hydratropyl alcohol, 2-Phenylpropyl alcohol, 1-Hydroxy-2-phenylpropane, (±)-2-Phenyl-1-propanol[1][2] |

| Other Identifiers | EINECS 214-379-7, FEMA No. 2732, NSC-5232[1] |

Physicochemical and Toxicological Data

The physical, chemical, and toxicological properties of this compound are summarized in Table 2. This data is essential for its handling, application, and safety assessment.

Table 2: Physicochemical and Toxicological Properties of this compound

| Property | Value |

| Molecular Weight | 136.19 g/mol [1] |

| Appearance | Colorless viscous liquid[3] |

| Odor | Sweet floral, hyacinth-like[2] |

| Boiling Point | 110-111 °C at 10 mmHg[4] |

| Melting Point | -37 °C[5] |

| Density | 0.975 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.526 (lit.)[4] |

| Solubility | Insoluble in water; soluble in ethanol and oils[3] |

| Flash Point | 94 °C (201.2 °F) - closed cup[6] |

| Oral LD50 (Rat) | 2300 mg/kg[3] |

| Dermal LD50 (Rabbit) | >5000 mg/kg[3] |

Experimental Protocols

This section details methodologies for the chemical and enzymatic synthesis of this compound, as well as a protocol for a short-term toxicity study.

Chemical Synthesis: Grignard Reaction

A common method for the synthesis of this compound is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to an aldehyde. The following protocol is adapted from established Grignard procedures for similar alcohols.

Objective: To synthesize this compound from ethylmagnesium bromide and benzaldehyde.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl bromide

-

Benzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. Once the reaction begins, the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure the complete formation of ethylmagnesium bromide.

-

Reaction with Benzaldehyde: The Grignard reagent solution is cooled in an ice bath. A solution of benzaldehyde in anhydrous diethyl ether is then added dropwise with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to yield the crude this compound, which can be further purified by distillation.

Enzymatic Synthesis of (S)-2-Phenyl-1-propanol

The enantioselective production of (S)-2-Phenyl-1-propanol can be achieved using biocatalysts such as alcohol dehydrogenases (ADH).[7]

Objective: To synthesize (S)-2-Phenyl-1-propanol from racemic 2-phenylpropionaldehyde using horse-liver alcohol dehydrogenase (ADH).

Materials:

-

Racemic 2-phenylpropionaldehyde

-

Recombinant horse-liver alcohol dehydrogenase (ADH)

-

Nicotinamide adenine dinucleotide (NADH)

-

Ethanol

-

Phosphate buffer (e.g., 75 mM, pH 8.0)

-

Organic solvent (e.g., for a two-phase system)

Procedure:

-

Reaction Setup: The reaction is typically carried out in a two-phase system due to the low aqueous solubility of the substrate and product. The aqueous phase consists of a phosphate buffer containing the ADH enzyme and NADH. The organic phase contains the substrate, 2-phenylpropionaldehyde, and ethanol, which serves as an auxiliary substrate for the regeneration of NADH.

-

Enzymatic Reaction: The reaction is initiated by adding the enzyme and NADH to the buffered substrate solution. The mixture is incubated at a controlled temperature with agitation.

-

Monitoring and Analysis: The progress of the reaction and the enantiomeric excess of the product are monitored over time by taking samples from the organic phase and analyzing them using gas chromatography (GC) with a chiral column.

Short-Term Toxicity Study in Rats

The following protocol summarizes a 13-week oral toxicity study of this compound in rats.

Objective: To evaluate the short-term toxicity of this compound in rats.

Experimental Design:

-

Test Animals: Groups of male and female rats (e.g., 15 of each sex per group).

-

Administration: this compound is added to the diet at various concentrations to achieve target daily intakes.

-

Dosage Groups:

-

Control group (0 mg/kg/day)

-

Low-dose group (e.g., 10 mg/kg/day)

-

Mid-dose group (e.g., 40 mg/kg/day)

-

High-dose group (e.g., 160 mg/kg/day)

-

-

Duration: 13 weeks.

Parameters Monitored:

-

Body weight, food and water intake.

-

Hematology and serum chemistry.

-

Urinalysis.

-

Organ weights (e.g., liver, kidneys) at necropsy.

-

Histopathological examination of major organs and tissues.

Signaling Pathways and Metabolic Fate

Understanding the metabolic fate of this compound is crucial for drug development and safety assessment.

Enzymatic Synthesis Workflow

The enzymatic synthesis of (S)-2-Phenyl-1-propanol involves a coupled reaction system for cofactor regeneration, which is essential for the efficiency of the process.

Caption: Enzymatic synthesis of (S)-2-Phenyl-1-propanol with cofactor regeneration.

Metabolic Pathway of this compound

Like many xenobiotics, this compound is expected to undergo Phase I and Phase II metabolism in the body, primarily in the liver, to facilitate its excretion. The hydroxyl group of this compound makes it a direct candidate for Phase II conjugation reactions.

The primary metabolic pathway for this compound involves glucuronidation, a Phase II reaction where glucuronic acid is conjugated to the molecule, significantly increasing its water solubility for excretion.

Caption: General metabolic pathway of this compound.

References

- 1. This compound | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1123-85-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 4. This compound 97% | 1123-85-9 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. 2-フェニル-1-プロパノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. real.mtak.hu [real.mtak.hu]

Commercial Availability and Suppliers of 2-Phenyl-1-propanol: A Technical Guide for Researchers

Introduction

2-Phenyl-1-propanol, also known as hydratropic alcohol, is a chiral aromatic alcohol with significant applications in the pharmaceutical and fragrance industries. Its value as a building block in the synthesis of active pharmaceutical ingredients (APIs) and its use as a fragrance component necessitate a comprehensive understanding of its commercial availability, supplier landscape, and technical specifications. This guide provides an in-depth overview for researchers, scientists, and drug development professionals on sourcing this compound, including available forms, purity levels, and a workflow for supplier selection.

Commercial Forms and Availability

This compound is commercially available in several forms to suit various research and development needs. The most common forms are the racemic mixture and its individual enantiomers, (R)-(+)-2-Phenyl-1-propanol and (S)-(-)-2-Phenyl-1-propanol. The specific stereoisomer required is often dictated by the stereospecificity of the intended biological target or synthetic pathway. The compound is typically supplied as a colorless to pale yellow liquid.

Major Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, ranging from large, multinational corporations to more specialized chemical providers. The following tables summarize the offerings from several key suppliers for the racemic mixture and the individual enantiomers. Please note that availability and pricing are subject to change and should be confirmed directly with the supplier.

Table 1: Commercial Suppliers of Racemic (±)-2-Phenyl-1-propanol (CAS: 1123-85-9)

| Supplier | Product Number(s) | Purity/Grade | Available Quantities |

| Sigma-Aldrich (Merck) | 179817, W273201 | ≥97%, FG | 5 g, 1 kg, 5 kg |

| Thermo Scientific Chemicals | AAB2347318, AAB2347330 | 97% | 50 g, 250 g |

| TCI (Tokyo Chemical Industry) | P0813 | >98.0% (GC) | 25 mL, 500 mL |

| Santa Cruz Biotechnology | sc-239530 | Not specified | Inquire |

| Biosynth | BAA12385 | Not specified | Inquire |

| Molport | MolPort-001-791-418 | ≥90%, 98% | Various (Marketplace) |

| Apollo Scientific | Not specified | Not specified | 25 g, 100 g, 500 g, 2.5 kg |

Table 2: Commercial Suppliers of (R)-(+)-2-Phenyl-1-propanol (CAS: 19141-40-3)

| Supplier | Product Number(s) | Purity/Grade | Available Quantities |

| AdipoGen Life Sciences | CDX-P0385 | Not specified | Inquire |

Table 3: Commercial Suppliers of (S)-(-)-2-Phenyl-1-propanol (CAS: 37778-99-7)

| Supplier | Product Number(s) | Purity/Grade | Available Quantities |

| Thermo Scientific Chemicals | L13988 | 98+% | 250 mg, 1 g |

Technical Data and Quality Control

For researchers and drug developers, understanding the purity and impurity profile of a starting material is critical. Key technical specifications for this compound are typically provided in the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) available from the supplier.

Typical Specifications may include:

-

Appearance: Colorless to pale yellow liquid.

-

Purity (Assay by GC): Typically ≥97% or ≥98%.

-

Refractive Index: Approximately 1.526 at 20 °C.[1]

-

Density: Approximately 0.975 g/mL at 25 °C.[1]

-

Boiling Point: 110-111 °C at 10 mmHg.[1]

-

Optical Rotation: For enantiomers, the specific rotation is a critical parameter (e.g., -17.3 ± 0.1° for the (S)-enantiomer)[2].

Impurities can include starting materials from the synthesis, by-products, or residual solvents. It is crucial to obtain a lot-specific CoA to understand the impurity profile for your specific application.

Experimental Protocols: Synthesis of this compound

While commercially available, understanding the synthesis of this compound can be valuable for process development or in-house preparation. A common laboratory-scale method is the Grignard reaction. The closely related 2-Phenyl-2-propanol synthesis via a Grignard reaction provides a representative workflow.

Example Protocol: Synthesis of 2-Phenyl-2-propanol via Grignard Reaction

This protocol describes the synthesis of the tertiary alcohol 2-Phenyl-2-propanol, which follows a similar principle to the synthesis of other phenyl-substituted alcohols.

Materials and Reagents:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Acetone (anhydrous)

-

6 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Preparation of the Grignard Reagent:

-

In a dry three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, add magnesium turnings.

-

Cover the magnesium with anhydrous diethyl ether.

-

Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by bubble formation and a cloudy appearance. Gentle warming or a crystal of iodine can be used for initiation.

-

Slowly add the remaining bromobenzene solution to maintain a gentle reflux.

-

-

Reaction with Acetone:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of anhydrous acetone in anhydrous diethyl ether.

-

Slowly add the acetone solution dropwise to the stirred Grignard reagent. A white precipitate will form.

-

After the addition is complete, remove the ice bath and stir at room temperature for 30 minutes.

-

-

Workup and Purification:

-

Carefully pour the reaction mixture into a beaker containing crushed ice and 6 M hydrochloric acid. Stir until the precipitate dissolves.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to yield the crude product.

-

Further purification can be achieved by distillation under reduced pressure.

-

Applications in Drug Development

This compound and its derivatives serve as important chiral building blocks in the synthesis of pharmaceuticals.[3] The structural motif is found in various pharmacologically active molecules. For instance, derivatives of diphenylpropanol have been investigated for their potential as enzyme modulators.[4] The ability to introduce chirality and an aromatic ring makes this scaffold valuable in designing molecules that interact with specific biological targets.

Supplier Selection Workflow

The selection of a suitable supplier is a critical step in the procurement process for research and development. The following workflow outlines key considerations.

Caption: Workflow for selecting a supplier for this compound.

This in-depth guide provides a solid foundation for researchers and professionals in the pharmaceutical field to navigate the commercial landscape of this compound. By understanding the available forms, key suppliers, technical specifications, and a systematic approach to procurement, scientists can confidently source this critical building block for their research and development endeavors.

References

Core Reaction Mechanisms of 2-Phenyl-1-propanol: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1-propanol, also known as hydratropic alcohol, is a chiral aromatic alcohol. Its structure, featuring a primary alcohol adjacent to a stereocenter and a phenyl group, imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of fragrances, pharmaceuticals, and other fine chemicals. Understanding the fundamental reaction mechanisms of this compound is crucial for its effective utilization in synthetic chemistry and drug development. This guide provides an in-depth analysis of the core reactions involving this compound, complete with mechanistic diagrams, detailed experimental protocols, and quantitative data to support researchers in their practical applications.

Oxidation of this compound

The primary alcohol moiety of this compound can be oxidized to form either 2-phenylpropanal (an aldehyde) or 2-phenylpropanoic acid (a carboxylic acid), depending on the chosen oxidant and reaction conditions. Mild oxidation conditions are required to stop the reaction at the aldehyde stage, while stronger oxidants will proceed to the carboxylic acid.

Chemical Oxidation to 2-Phenylpropanal

Reagents that are effective for the mild oxidation of primary alcohols to aldehydes without significant over-oxidation include pyridinium chlorochromate (PCC) and conditions for the Swern oxidation. The Swern oxidation is particularly useful for its mild, metal-free conditions, which are compatible with a wide range of functional groups.[1][2]

Caption: General workflow for the Swern oxidation of this compound.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is assembled.

-

Reagent Preparation: To the flask, add anhydrous dichloromethane (DCM, 1 mL) and oxalyl chloride (5 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Activator Addition: Slowly add a solution of dimethyl sulfoxide (DMSO, 10 mmol) in DCM (1 mL) dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

-

Alcohol Addition: Add a solution of this compound (e.g., 4.5 mmol) in DCM (3 mL) dropwise to the reaction mixture. Stir for an additional 30 minutes at -78 °C.

-

Base Addition: Add triethylamine (15 mmol) dropwise. The reaction mixture is stirred for another 30 minutes at -78 °C.

-

Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash with 1 M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.

Biocatalytic Enantioselective Oxidation

Whole-cell biocatalysts, such as Acetobacter aceti, can perform the enantioselective oxidation of racemic (±)-2-Phenyl-1-propanol to yield enantiopure (S)-2-phenylpropionic acid, a valuable profen drug precursor.[3] This method offers mild reaction conditions and high enantioselectivity.

Caption: Kinetic resolution of racemic this compound via biocatalysis.

-

Culture Preparation: Cultivate Acetobacter aceti MIM 2000/28 in a suitable growth medium. Harvest the cells by centrifugation and wash with a phosphate buffer.

-

Reaction Setup: In a flask, suspend the washed cells in a phosphate buffer. Add racemic this compound to the desired concentration (e.g., 2-5 g/L).

-

Incubation: Incubate the flask on an orbital shaker at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 24-72 hours), ensuring adequate aeration.

-

Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (e.e.) of the product.

-

Workup: After the reaction, remove the cells by centrifugation. Acidify the supernatant to pH 2 with HCl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic extract and evaporate the solvent to yield the crude (S)-2-phenylpropionic acid.

| Reaction Type | Oxidant/Catalyst | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

| Swern Oxidation | DMSO, (COCl)₂ | 2-Phenylpropanal | >90% (Typical) | N/A | [1] |

| Biocatalytic | Acetobacter aceti | (S)-2-Phenylpropanoic Acid | High | >94% | [3] |

Substitution Reactions (via Tosylate)